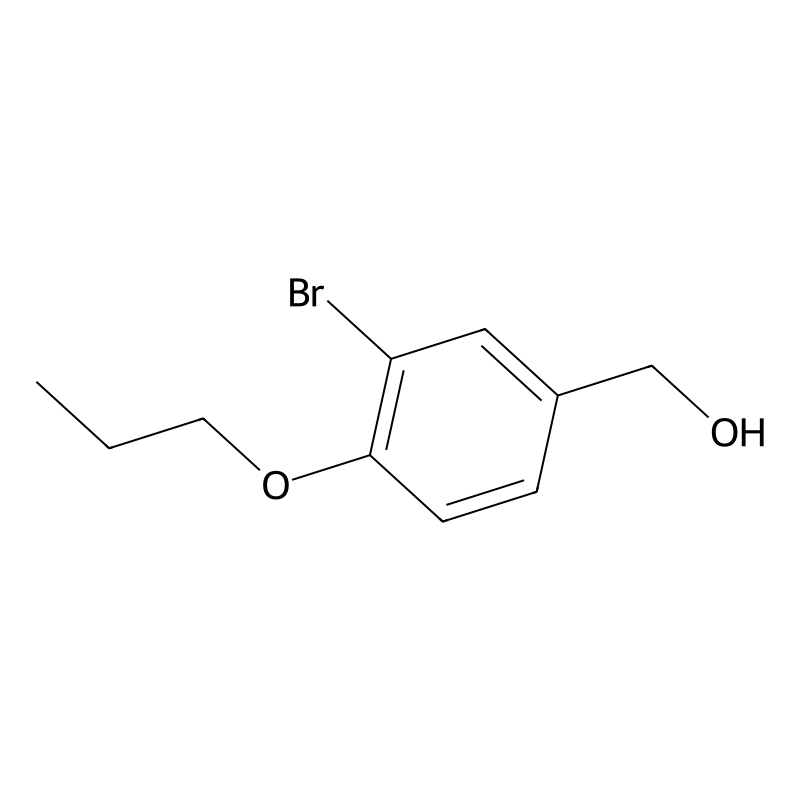

(3-Bromo-4-propoxyphenyl)methanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Synthesis

The presence of a bromine atom and a hydroxyl group makes (3-Bromo-4-propoxyphenyl)methanol a suitable precursor for further functionalization. Researchers could utilize Suzuki-Miyaura coupling or Ullmann coupling reactions to replace the bromine with various functional groups, leading to novel compounds with diverse properties .

Bioisosterism Exploration

The propoxy group (CH3CH2CH2O) in (3-Bromo-4-propoxyphenyl)methanol might mimic the methoxy group (CH3O) found in biologically active molecules. Researchers could investigate if (3-Bromo-4-propoxyphenyl)methanol exhibits similar biological properties to known methoxy-containing drugs, potentially leading to new drug discovery efforts .

Material Science Applications

The aromatic ring structure with a bromine substituent suggests potential for (3-Bromo-4-propoxyphenyl)methanol to be incorporated into liquid crystals or photovoltaic materials. Further research would be needed to explore these possibilities .

(3-Bromo-4-propoxyphenyl)methanol is an organic compound characterized by a phenolic structure with a bromine atom at the 3-position and a propoxy group at the 4-position of the phenyl ring. The methanol functional group is attached to the benzene ring, contributing to its chemical properties. The molecular formula for this compound is , and its molecular weight is approximately 227.11 g/mol. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis.

- Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromic acid.

- Reduction: Reduction reactions can be performed using lithium aluminum hydride, yielding alcohols or alkanes.

- Substitution: The bromine atom in the compound can be replaced through nucleophilic substitution reactions with various nucleophiles, such as hydroxide ions or amines.

These reactions highlight the compound's versatility in organic synthesis and modification.

The synthesis of (3-Bromo-4-propoxyphenyl)methanol typically involves several key steps:

- Bromination: The bromination of 4-propoxyphenol can be achieved using bromine in the presence of a catalyst such as iron(III) bromide.

- Methoxylation: This step can involve treating the brominated product with methanol and an acid catalyst.

- Purification: The resultant product is purified using techniques like column chromatography to isolate (3-Bromo-4-propoxyphenyl)methanol in high purity.

Industrial production may utilize continuous flow reactors and advanced purification techniques to enhance yield and purity.

(3-Bromo-4-propoxyphenyl)methanol has potential applications in:

- Medicinal Chemistry: It may serve as a precursor for developing new pharmaceuticals due to its unique structural features.

- Organic Synthesis: This compound can be used as a building block in synthesizing more complex organic molecules.

- Material Science: Its properties could be explored for developing specialty chemicals and materials.

Interaction studies involving (3-Bromo-4-propoxyphenyl)methanol focus on its behavior in biological systems and its interactions with other compounds. Key areas of investigation include:

- Binding Affinity: Assessing how well this compound binds to specific biological targets, such as enzymes or receptors.

- Synergistic Effects: Studying how this compound interacts with other drugs or compounds to enhance therapeutic effects.

These studies are crucial for evaluating the compound's viability as a therapeutic agent.

(3-Bromo-4-propoxyphenyl)methanol shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (3-Bromo-4-hydroxyphenyl)methanol | Contains a hydroxy group enhancing solubility; studied for antioxidant properties. | |

| (3-Bromo-5-methoxyphenyl)methanol | Similar structure but includes a methoxy group at the 5-position; may exhibit different biological activities. | |

| (3-Bromo-4-propoxyphenyl)ethanol | Similar structure but features an ethanol group instead of methanol; potentially alters solubility and reactivity. |

The unique combination of bromine and propoxy groups in (3-Bromo-4-propoxyphenyl)methanol may confer distinct chemical properties compared to these analogs, influencing its reactivity and potential applications in medicinal chemistry and organic synthesis.

Laboratory-Scale Synthetic Routes

Laboratory synthesis of (3-Bromo-4-propoxyphenyl)methanol typically employs two primary strategic approaches: direct halogenation of propoxyphenylmethanol precursors and propoxylation of pre-brominated aromatic compounds [1] [2].

Halogenation of Propoxyphenylmethanol

The direct bromination of propoxyphenylmethanol represents a straightforward synthetic approach utilizing electrophilic aromatic substitution mechanisms. This methodology involves the treatment of 4-propoxyphenylmethanol with molecular bromine in the presence of suitable Lewis acid catalysts [1] [3].

The reaction proceeds through formation of an electrophilic bromine species, where iron(III) bromide or aluminum(III) bromide serves as the activating catalyst. The propoxy group, being an electron-donating substituent, directs bromination to the ortho position relative to the hydroxyl group on the benzyl alcohol [3] [4]. Under optimized conditions using iron(III) triflate catalyst at ninety degrees Celsius, exceptional ortho-selectivity ratios of 97:3 have been achieved with isolated yields ranging from 85-90% [3].

The mechanism involves initial coordination of bromine with the Lewis acid catalyst, generating a highly electrophilic bromonium species. The electron-rich aromatic ring undergoes nucleophilic attack at the activated bromine center, forming a cyclohexadienyl cation intermediate. Subsequent deprotonation restores aromaticity while introducing the bromine substituent at the desired position [3] [5].

Propoxylation of Brominated Precursors

An alternative synthetic strategy involves the propoxylation of pre-brominated phenolic precursors through nucleophilic substitution reactions. This approach utilizes the Williamson ether synthesis methodology, where 3-bromophenol derivatives are treated with propyl halides under basic conditions [7].

The reaction typically employs potassium carbonate as base in polar aprotic solvents such as dimethylformamide at elevated temperatures between 80-120 degrees Celsius. The nucleophilic propoxide species, generated in situ from propyl alcohol or propyl bromide, attacks the electrophilic carbon bearing the halide leaving group, forming the desired propoxy linkage [7].

This methodology offers high regioselectivity with yields typically ranging from 75-95%, depending on the specific brominated precursor employed and reaction conditions optimized for the particular substrate [8].

Industrial Production Methods

Industrial synthesis of (3-Bromo-4-propoxyphenyl)methanol requires careful consideration of economic factors, environmental impact, and process scalability. Large-scale production typically employs continuous flow reactors to ensure consistent product quality and optimal bromine utilization efficiency [9] [10].

The industrial process commonly utilizes a two-stage approach involving bromine generation followed by controlled bromination. Bromine is generated in situ through the Kubierschky process, where bromide salts are oxidized using chlorine gas in acidified aqueous media [10] [11]. This approach eliminates the need for handling and storage of molecular bromine, significantly reducing safety hazards associated with this highly corrosive and toxic material [9] [12].

The bromination stage employs specialized glass-lined or tantalum-coated equipment to withstand the corrosive nature of bromine-containing reaction mixtures. Reaction temperatures are maintained between 40-120 degrees Celsius under controlled pressure conditions of 1-3 bar [10] [12]. Catalyst loadings are optimized to 0.5-2 mol% to achieve economic viability while maintaining high conversion rates [9].

Industrial processes achieve bromine utilization efficiencies of 90-98% with product purities exceeding 98-99.5% through integrated purification systems [10] [12]. The recovered bromine from waste streams is recycled back into the process, achieving overall bromine recovery rates above 95% [11].

Reaction Mechanisms in Synthesis

The mechanistic pathways for (3-Bromo-4-propoxyphenyl)methanol synthesis depend significantly on the specific methodology employed and reaction conditions. Electrophilic aromatic substitution represents the most common mechanistic framework for direct bromination approaches [3] [5].

In the electrophilic substitution mechanism, the initial step involves activation of molecular bromine through coordination with Lewis acid catalysts such as iron(III) triflate or aluminum(III) bromide. This coordination increases the electrophilicity of the bromine center, facilitating attack by the electron-rich aromatic system [3] [5].

The propoxy substituent functions as an ortho-para directing group through resonance stabilization of the intermediate cyclohexadienyl cation. The oxygen atom of the propoxy group donates electron density to the aromatic system, stabilizing positive charge development at the ortho and para positions [3] [5].

Acid-promoted proton transfer mechanisms have been identified as crucial factors determining regioselectivity in aromatic bromination reactions. Studies demonstrate that proton shift processes, facilitated by Lewis acid catalysts, can dramatically alter the inherent selectivity profiles of substituted aromatic compounds [3]. This proton transfer strategy enables ortho-selective bromination with selectivities exceeding 97% under optimized conditions [3].

Catalyst Systems for Selective Bromination

Catalyst selection plays a critical role in achieving high selectivity and efficiency in the bromination of aromatic compounds. Iron-based catalyst systems have emerged as particularly effective for promoting ortho-selective bromination reactions [3] [4].

Iron(III) triflate demonstrates exceptional performance in promoting ortho-selective bromination of aniline and phenol derivatives. Under optimized conditions using 2-5 mol% catalyst loading at 90 degrees Celsius in benzene solvent, ortho-to-para selectivity ratios of 97:3 have been achieved [3]. The mechanism involves iron-nitrogen coordination interactions that facilitate proton transfer processes, directing bromination to the ortho position [3].

Alternative catalyst systems include aluminum(III) bromide, which provides high catalytic activity but with reduced selectivity compared to iron-based systems. Aluminum bromide typically requires 10-20 mol% loading and operates effectively at lower temperatures of 0-25 degrees Celsius [5] [13].

Ruthenium-based catalyst systems enable meta-selective bromination, offering complementary selectivity to conventional ortho-para directing systems. Ruthenium complexes, employed at 2-5 mol% loading under elevated temperatures of 100-150 degrees Celsius, provide access to meta-brominated products that are otherwise difficult to obtain through conventional methodologies [14] [15] [16].

Purification Techniques

Purification of brominated aromatic compounds requires specialized techniques due to their chemical properties and potential for thermal decomposition. Traditional recrystallization methods are often insufficient for achieving the high purity levels required for pharmaceutical and industrial applications [13] [17].

Column chromatography using silica gel stationary phases represents the most common laboratory-scale purification method. Typical eluent systems employ hexane-ethyl acetate gradients, with brominated compounds typically eluting at intermediate polarities [4] [17]. The bromine substituent increases molecular weight while moderately affecting polarity, allowing effective separation from unbrominated precursors [17].

Industrial purification processes employ specialized techniques adapted for the corrosive nature of brominated compounds. Distillation under reduced pressure is commonly used, with careful temperature control to prevent thermal decomposition [13] [12]. Equipment must be constructed from corrosion-resistant materials such as borosilicate glass or specialized metal alloys [12].

For solid brominated aromatic compounds, a combined drying and grinding process has been developed that simultaneously removes impurities while achieving desired particle size distributions. This single-step process operates at temperatures between 140-310 degrees Celsius using heated air flow to remove volatile impurities including residual bromine, hydrogen bromide, and moisture [13].

Advanced purification techniques include crystallization from bromide-containing solutions, where controlled precipitation allows removal of inorganic impurities while maintaining product integrity [13] [18]. This methodology is particularly effective for brominated compounds that exhibit good thermal stability and appropriate solubility characteristics [13].

Green Chemistry Approaches to Synthesis

The development of environmentally sustainable bromination methodologies has become increasingly important due to concerns regarding the toxicity and environmental impact of conventional brominating agents [19] [9] [20].

N-Bromosuccinimide represents a significant advancement in green bromination technology, offering improved safety profiles compared to molecular bromine while maintaining high reaction efficiency. NBS-based methodologies operate under milder conditions with reduced solvent requirements and eliminate the need for handling volatile bromine [21] [19] [20].

Continuous flow synthesis techniques provide enhanced safety and environmental benefits for bromination reactions. Flow reactors enable precise control of reaction conditions while minimizing inventory of hazardous materials. The in-situ generation of bromine from safer precursors eliminates storage and transportation risks associated with molecular bromine [9].

Solvent selection represents another critical aspect of green bromination processes. Water-alcohol solvent systems have been successfully employed for bromination reactions, reducing reliance on chlorinated solvents [4] [19]. These systems operate under mild conditions while achieving acceptable yields and selectivities [4].

Catalyst recovery and recycling systems contribute significantly to the environmental sustainability of bromination processes. Heterogeneous catalysts such as Amberlyst-15 can be recovered and reused multiple times without significant loss of activity [4]. Similarly, supported metal catalysts enable efficient catalyst recovery through simple filtration procedures [14].